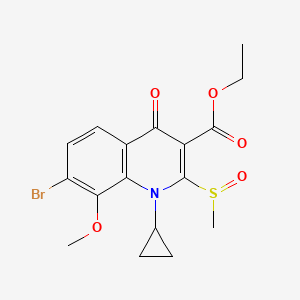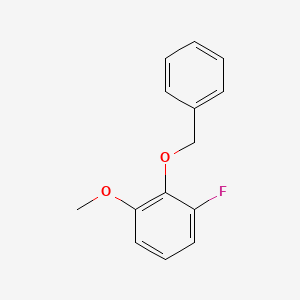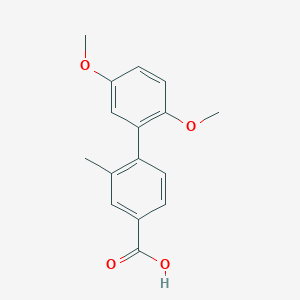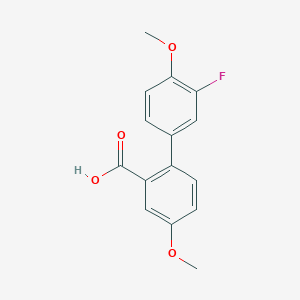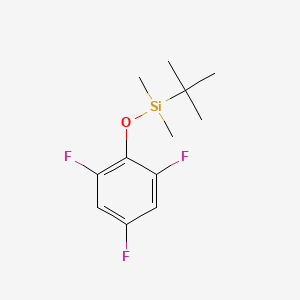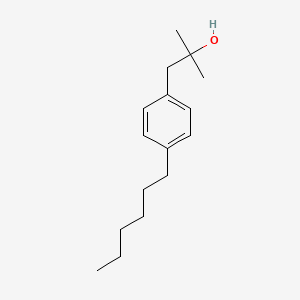![molecular formula C56H52Cl2N4Ru B6289172 Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98% CAS No. 145698-90-4](/img/structure/B6289172.png)
Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV), min. 98%” is a chemical compound with the CAS Number: 145698-90-4 . It is supplied by Strem Chemicals, Inc . The compound is characterized by 1 H NMR, IR, and UV-Visible spectroscopy and by X-ray crystallography .
Applications De Recherche Scientifique
Catalytic Activity in Alkene Epoxidation
The dichlororuthenium(IV) complex exhibits remarkable catalytic activity towards the enantioselective epoxidation of alkenes, demonstrating high efficiency and enantioselectivity with various alkenes. This complex's significant catalytic performance, including achieving high turnovers and retaining activity over multiple uses, underlines its potential in asymmetric synthesis and organic transformations (Zhang et al., 2001).
Synthesis and Characterization
Synthetic strategies for tetraarylporphyrins have been reported, including the preparation of dichloro[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(IV) derivatives. These syntheses provide high yields and facilitate the exploration of their chemical properties, contributing to the broader application of porphyrin-based complexes in catalysis and materials science (Made et al., 1988).
Photophysical and Photochemical Properties
The study of metalloporphyrins, including ruthenium complexes, reveals their notable nonlinear optical properties and potential applications in photonic devices. Their behavior under various light excitation conditions offers insights into designing materials for optical switching and computing (Chniti et al., 2016).
Supramolecular Chemistry and Sensor Applications
Metalloporphyrins, such as the dichlororuthenium(IV) complex, demonstrate interesting supramolecular interactions and sensor capabilities. These complexes can form stable structures with specific ligands, indicating their utility in chemical sensing and molecular recognition technologies (Motorina & Lomova, 2010).
Environmental and Green Chemistry
The application of ruthenium porphyrin complexes in the photodegradation of pollutants highlights their role in environmental chemistry. These complexes can act as efficient sensitizers, promoting the breakdown of harmful organic compounds under light exposure, thus contributing to greener and more sustainable chemical processes (Monteiro et al., 2005).
Safety and Hazards
This compound is classified and labeled according to the Globally Harmonized System (GHS). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with eyes, skin, or clothing, wearing protective gear, and ensuring good ventilation during storage .
Propriétés
IUPAC Name |
dichlororuthenium(2+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H52N4.2ClH.Ru/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;;;/h13-28H,1-12H3;2*1H;/q-2;;;+4/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQDTNOZWKOOLS-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.Cl[Ru+2]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H52Cl2N4Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
953.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyloxycalix[6]arene](/img/structure/B6289091.png)


![4-(5-Cyano-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B6289103.png)

